

# Sucunamostat Hydrochloride: A Technical Overview of Early-Phase Clinical and Preclinical Data

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## Compound of Interest

Compound Name: *Sucunamostat hydrochloride*

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## Introduction

**Sucunamostat hydrochloride** (formerly SCO-792 and TAK-792) is a first-in-class, orally available, reversible covalent inhibitor of enteropeptidase.[1][2] Enteropeptidase is a serine protease located in the brush border of the duodenum and jejunum that plays a pivotal role in protein digestion.[3][4] By inhibiting this enzyme, **Sucunamostat hydrochloride** reduces the absorption of amino acids from the gut, a mechanism with therapeutic potential in various metabolic and genetic disorders.[1][5] This technical guide provides a comprehensive overview of the available early-phase clinical and preclinical data for **Sucunamostat hydrochloride**, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.

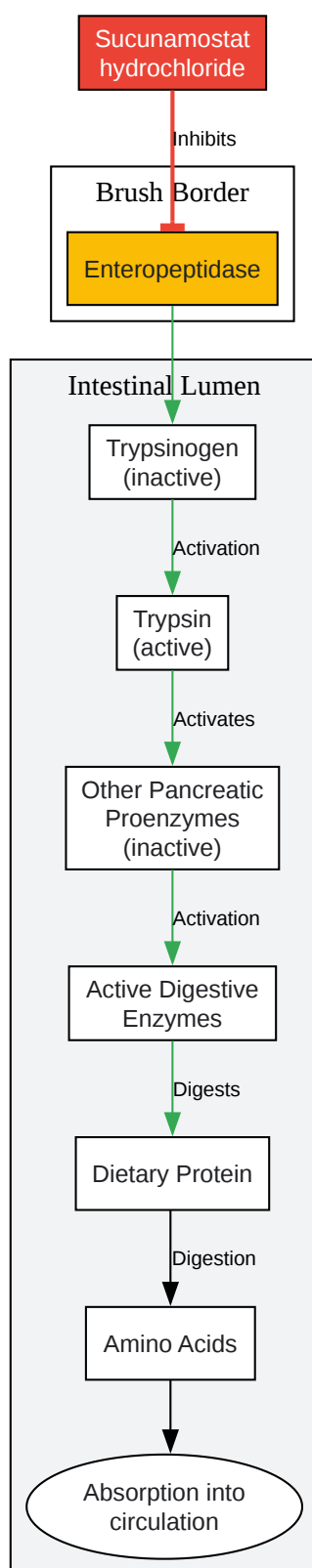
## Mechanism of Action

**Sucunamostat hydrochloride**'s primary mechanism of action is the inhibition of enteropeptidase, a key enzyme in the protein digestion cascade.[4] Enteropeptidase is responsible for the conversion of inactive trypsinogen to its active form, trypsin.[3] Trypsin then activates a host of other pancreatic zymogens, including chymotrypsinogen, proelastases, and procarboxypeptidases.[6]

By inhibiting enteropeptidase, **Sucunamostat hydrochloride** effectively blocks this cascade, leading to a reduction in protein digestion and subsequent absorption of amino acids.[7] This has two main therapeutic implications:

- Caloric Restriction: Reduced protein absorption leads to caloric loss through the feces.[8]
- Metabolic Regulation: Alterations in amino acid absorption can influence metabolic pathways and appetite-regulating hormones, such as cholecystokinin (CCK).[9][10]

**Sucunamostat hydrochloride** acts as a reversible covalent inhibitor, forming an acyl-enzyme complex with the catalytic serine residue of enteropeptidase.[6]



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**Figure 1:** Signaling pathway of enteropeptidase inhibition by **Sucunamostat hydrochloride**.

## Preclinical Data

### In Vitro Enzyme Inhibition

**Sucunamostat hydrochloride** has demonstrated potent inhibition of human enteropeptidase.

Parameter	Value
Human Enteropeptidase IC50	5.4 nM[3]

#### Experimental Protocol: In Vitro Enteropeptidase Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay was utilized to screen for and characterize enteropeptidase inhibitors.[7] The assay employs a dual-labeled substrate that, when cleaved by enteropeptidase, produces a fluorescent signal. The inhibitory activity of **Sucunamostat hydrochloride** was determined by measuring the reduction in fluorescence in the presence of the compound.

### In Vivo Preclinical Studies

Studies in rodent models have demonstrated the in vivo efficacy of **Sucunamostat hydrochloride** in inhibiting protein digestion and its potential therapeutic effects on obesity and diabetic kidney disease.

Table 1: Preclinical Pharmacokinetics and Pharmacodynamics of Sucunamostat

Species	Model	Dosage	Key Findings
Rat	-	-	Oral Bioavailability: 3.3% <a href="#">[3]</a>
Mouse	Diet-Induced Obese (DIO)	20 mg/kg	1.7% protein-derived calorie loss in feces (vs. 0.6% for vehicle) <a href="#">[8]</a>
Mouse	Diet-Induced Obese (DIO)	59 mg/kg	3.0% protein-derived calorie loss in feces (vs. 0.6% for vehicle); Significant decrease in total food intake <a href="#">[8]</a>
Mouse	ob/ob	-	Dose-dependent increase in fecal protein levels <a href="#">[8]</a>

#### Experimental Protocol: In Vivo Enteropeptidase Inhibition in Rats (Oral Protein Challenge)

- Rats are fasted overnight.
- **Sucunamostat hydrochloride** or vehicle is administered orally.
- After a specified time, an oral protein challenge (e.g., casein solution) is administered.
- Blood samples are collected at various time points post-challenge.
- Plasma levels of branched-chain amino acids (BCAAs) are measured as a surrogate marker for protein digestion and absorption.[\[7\]](#)



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**Figure 2:** Experimental workflow for the in vivo oral protein challenge in rats.

#### Experimental Protocol: Efficacy Studies in Diet-Induced Obese (DIO) Mice

- Male C57BL/6J mice are fed a high-fat diet to induce obesity.
- Mice are randomized to receive daily oral doses of **Sucunamostat hydrochloride** or vehicle for a specified period (e.g., 4 weeks).
- Body weight and food intake are monitored regularly.
- Fecal samples are collected to determine protein content and caloric loss.
- At the end of the study, various metabolic parameters can be assessed.[\[8\]](#)

## Early-Phase Clinical Trial Data

**Sucunamostat hydrochloride** has completed Phase 1 and Phase 2a clinical trials, demonstrating a favorable safety and tolerability profile.[\[1\]](#)

### Phase 1 Clinical Trials

Two Phase 1 studies have been completed in healthy male volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Sucunamostat hydrochloride**.

Table 2: Overview of Phase 1 Clinical Trials for **Sucunamostat Hydrochloride**

Study Identifier	Population	Dosing Regimen	Key Objectives
TAK-792-1001	48 Japanese, 24 Caucasian healthy adult males	Single oral doses (30, 100, 250, 500, 750, 1250 mg, or placebo) under fasted conditions	Safety, tolerability, PK/PD, racial differences, food effects[3]
CT17001	36 Japanese healthy adult males	Multiple oral doses (250, 500, 750 mg, or placebo) for 7 days before meals	Safety, tolerability, PK/PD[3]

Detailed quantitative PK and PD data from these Phase 1 studies are not publicly available at this time.

## Phase 2a Clinical Trial (JapicCTI-205109)

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of **Sucunamostat hydrochloride** in patients with type 2 diabetes mellitus (T2DM) and albuminuria.[11][12]

Table 3: Efficacy Results from the Phase 2a Study in Patients with T2DM and Albuminuria

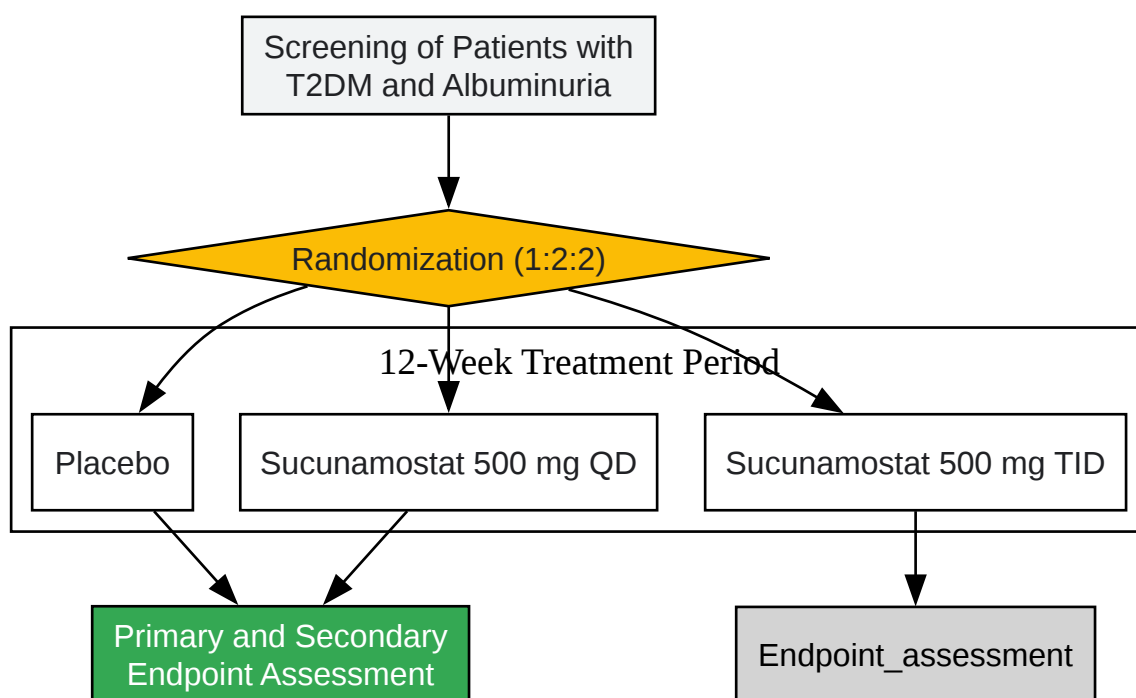
Treatment Group	Number of Patients (n)	Change in UACR from Baseline	p-value
Placebo	15	-14%	0.4407
Sucunamostat 500 mg QD	29	-27%	0.0271
Sucunamostat 500 mg TID	28	-28%	0.0211

UACR: Urine Albumin-to-Creatinine Ratio; QD: once daily; TID: three times daily[11][13]

A decrease in Hemoglobin A1c (HbA1c) was also observed in the 500 mg TID group.[11] The study concluded that Sucunamostat was safe and well-tolerated for up to 12 weeks at doses up to 1500 mg/day.[11][13]

Experimental Protocol: Phase 2a Study in Diabetic Kidney Disease (JapicCTI-205109)

- Patient Population: 72 patients with T2DM, a urine albumin-to-creatinine ratio (UACR) of 200–5000 mg/g, and an estimated glomerular filtration rate (eGFR) >30 ml/min per 1.73 m<sup>2</sup>. [11][12]
- Study Design: Randomized (1:2:2), double-blind, placebo-controlled, parallel-group trial.[11][12]
- Treatment: 12 weeks of treatment with either placebo, Sucunamostat 500 mg once daily, or Sucunamostat 500 mg three times daily.[11][12]
- Primary Endpoints: Safety, tolerability, and the change in log-transformed UACR from baseline.[12]
- Secondary/Exploratory Endpoints: Changes in eGFR, responder rate of at least 30% UACR decrease, and other metabolic parameters.[12]



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**Figure 3:** Logical workflow of the Phase 2a clinical trial (JapicCTI-205109).

## Conclusion

The early-phase clinical data for **Sucunamostat hydrochloride** indicate a favorable safety and tolerability profile. The mechanism of action, centered on the inhibition of enteropeptidase, is well-supported by preclinical data and has shown promising pharmacodynamic effects in a Phase 2a study in patients with diabetic kidney disease. Further clinical development will be necessary to fully elucidate the therapeutic potential of **Sucunamostat hydrochloride** in various metabolic and genetic disorders characterized by abnormal protein metabolism or where caloric restriction is beneficial. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the core characteristics of this novel therapeutic agent.

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